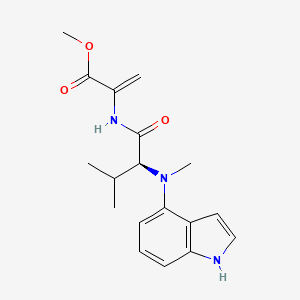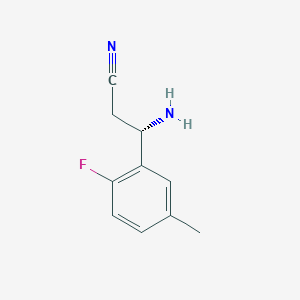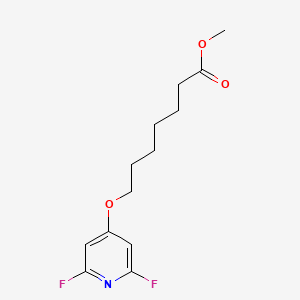
Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate is a clear, colorless liquid with a molecular formula of C13H17F2NO3 and a molecular weight of 273.28 g/mol . This compound is known for its high purity, typically maintained at a minimum of 95%, ensuring reliable and consistent results in research and development projects .
Vorbereitungsmethoden
The synthesis of Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate involves several steps. One common synthetic route includes the reaction of 2,6-difluoropyridine with heptanoic acid in the presence of a suitable catalyst. The reaction conditions often involve elevated temperatures and the use of solvents such as dichloromethane or toluene . Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement to ensure the availability of high-purity compounds .
Analyse Chemischer Reaktionen
Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate has a wide range of applications in scientific research, including:
Biology: The compound is utilized in biological studies to investigate its effects on various biological pathways and molecular targets.
Medicine: Research into potential therapeutic applications, including its role in drug development and pharmacological studies.
Wirkmechanismus
The mechanism of action of Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate involves its interaction with specific molecular targets and pathways. The compound’s fluorinated pyridine moiety allows it to form strong interactions with various biological molecules, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular processes and biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Methyl 7-((2,6-difluoropyridin-4-YL)oxy)heptanoate can be compared with other similar compounds, such as:
Methyl 7-((2,6-dichloropyridin-4-YL)oxy)heptanoate: Similar structure but with chlorine atoms instead of fluorine.
Methyl 7-((2,6-dibromopyridin-4-YL)oxy)heptanoate: Contains bromine atoms instead of fluorine.
Methyl 7-((2,6-diiodopyridin-4-YL)oxy)heptanoate: Iodine atoms replace the fluorine atoms.
The uniqueness of this compound lies in its fluorinated structure, which imparts distinct chemical and biological properties compared to its halogenated analogs .
Eigenschaften
Molekularformel |
C13H17F2NO3 |
|---|---|
Molekulargewicht |
273.28 g/mol |
IUPAC-Name |
methyl 7-(2,6-difluoropyridin-4-yl)oxyheptanoate |
InChI |
InChI=1S/C13H17F2NO3/c1-18-13(17)6-4-2-3-5-7-19-10-8-11(14)16-12(15)9-10/h8-9H,2-7H2,1H3 |
InChI-Schlüssel |
WFHMKNOMHIKBKT-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCCCCOC1=CC(=NC(=C1)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



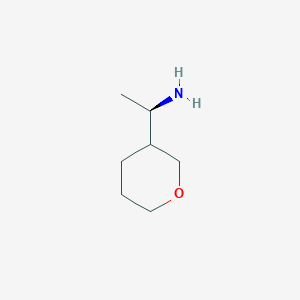
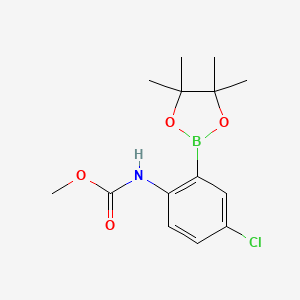
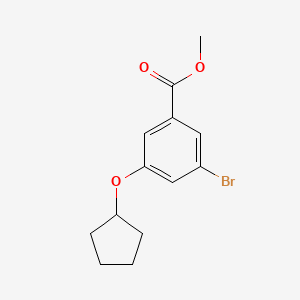
![5-Chloro-4-fluoro-1-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13054853.png)

![(R)-1-(2,2-Difluorobenzo[D][1,3]dioxol-4-YL)propan-1-amine](/img/structure/B13054875.png)
![Methyl (S)-1'-(oxetan-3-ylmethyl)-2'-oxo-3,4-dihydro-1H-spiro[naphthalene-2,3'-piperidine]-6-carboxylate](/img/structure/B13054880.png)
![N-(7-Oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13054885.png)
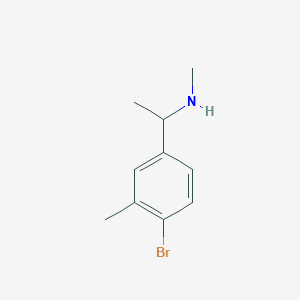
![Tert-butyl 2,8-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13054904.png)
![Ethyl 2-(hexahydropyrrolo[3,4-C]pyrrol-2(1H)-YL)pyrimidine-5-carboxylate hcl](/img/structure/B13054909.png)
